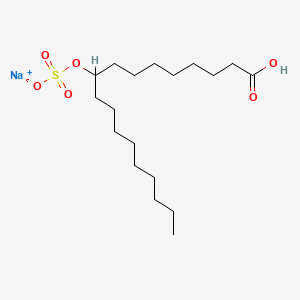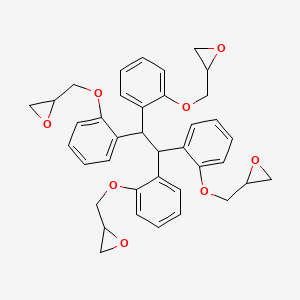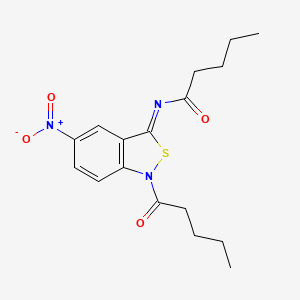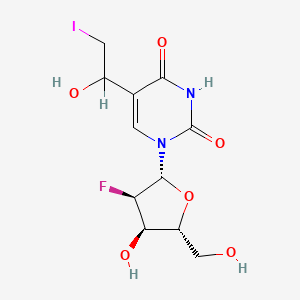
Einecs 266-986-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 266-986-1 est un composé chimique figurant dans l'inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient commercialisées dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Ce composé est reconnu pour ses diverses applications dans la recherche scientifique et l'industrie.
Analyse Des Réactions Chimiques
L'EINECS 266-986-1 subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courants utilisés dans ces réactions dépendent des groupes fonctionnels spécifiques présents dans le composé. Par exemple, les réactions d'oxydation peuvent impliquer l'utilisation d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, tandis que les réactions de réduction peuvent utiliser des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions varient en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique. Il est utilisé en chimie pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse. En biologie, il peut être utilisé comme réactif pour les tests biochimiques ou comme outil pour étudier les processus cellulaires. En médecine, le composé pourrait être exploré pour ses propriétés thérapeutiques potentielles ou comme agent de diagnostic. Les applications industrielles peuvent inclure son utilisation comme intermédiaire dans la production d'autres produits chimiques ou matériaux .
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le mécanisme exact dépend de la structure chimique du composé et du contexte dans lequel il est utilisé. Par exemple, dans un test biochimique, le composé peut interagir avec des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets biologiques spécifiques
Applications De Recherche Scientifique
Einecs 266-986-1 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent for biochemical assays or as a tool for investigating cellular processes. In medicine, the compound could be explored for its potential therapeutic properties or as a diagnostic agent. Industrial applications may include its use as an intermediate in the production of other chemicals or materials .
Mécanisme D'action
The mechanism of action of Einecs 266-986-1 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s chemical structure and the context in which it is used. For instance, in a biochemical assay, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects
Comparaison Avec Des Composés Similaires
L'EINECS 266-986-1 peut être comparé à d'autres composés similaires figurant dans l'inventaire EINECS. Ces composés peuvent partager des similitudes structurelles ou des groupes fonctionnels, mais chacun possède des propriétés et des applications uniques. Par exemple, des composés tels que le nitrite d'amyle (EINECS 203-770-8) et l'oxyde mercureux (EINECS 239-934-0) ont des propriétés chimiques et des utilisations distinctes . Le caractère unique de l'this compound réside dans sa structure chimique spécifique et les propriétés qui en résultent qui le différencient des autres composés similaires.
Méthodes De Préparation
Les méthodes de préparation de l'EINECS 266-986-1 impliquent des voies de synthèse spécifiques et des conditions de réaction. Des informations détaillées sur les voies de synthèse exactes et les méthodes de production industrielle de ce composé ne sont pas facilement disponibles dans le domaine public . Généralement, la synthèse de tels composés implique plusieurs étapes, y compris la sélection de matières premières appropriées, de réactifs et de conditions de réaction pour obtenir la structure chimique souhaitée.
Propriétés
Numéro CAS |
67738-02-7 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1R,2S,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
Clé InChI |
QTJUHINKPNOAEU-XHNCKOQMSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](C[C@H]1O)C(C)(C)O |
SMILES canonique |
CC1CCC(CC1O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


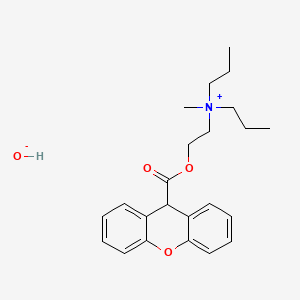

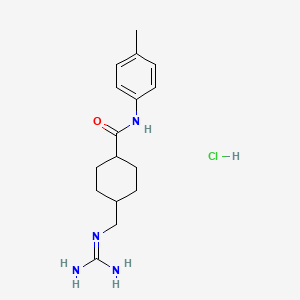

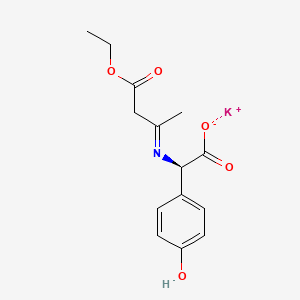
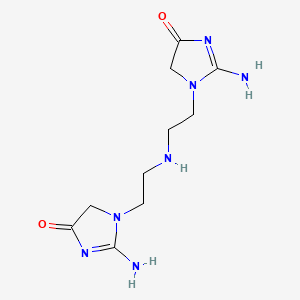
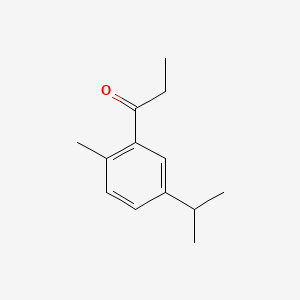

![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)
